N-benzyl-4-chloro-6-methylpyrimidin-2-amine

Dynamin GTPase inhibition Pleckstrin homology domain Clathrin-mediated endocytosis

Precision aminopyrimidine ligand for dynamin I GTPase PH domain research. The 4-chloro substituent enables nucleophilic aromatic substitution (SNAr) for late-stage diversification, while the pre-installed N-benzyl group matches the site-2 binding pocket requirements validated by Odell et al. (J. Med. Chem., 2017). Distinguished from its positional isomer N-benzyl-2-chloro-6-methylpyrimidin-4-amine (BRENDA ID 246656) by critical pharmacophore geometry. The N-benzylpyrimidin-2-amine core is also validated in HDAC inhibitor development. Eliminates initial benzyl installation steps, accelerating hit-to-lead timelines. Characterized ligand identity: BRENDA ID 246661. Supplied at ≥95% purity for reproducible SAR studies.

Molecular Formula C12H12ClN3
Molecular Weight 233.7
CAS No. 25710-11-6
Cat. No. B2856852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-chloro-6-methylpyrimidin-2-amine
CAS25710-11-6
Molecular FormulaC12H12ClN3
Molecular Weight233.7
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NCC2=CC=CC=C2)Cl
InChIInChI=1S/C12H12ClN3/c1-9-7-11(13)16-12(15-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16)
InChIKeyCXCLPGFYAWUDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-4-chloro-6-methylpyrimidin-2-amine (CAS 25710-11-6): Chemical Identity and Core Pharmacophore Overview for Research Procurement


N-Benzyl-4-chloro-6-methylpyrimidin-2-amine is a 2,4-disubstituted pyrimidine derivative characterized by a benzylamino group at position 2, a chlorine atom at position 4, and a methyl group at position 6 of the pyrimidine ring [1]. With molecular formula C12H12ClN3 and molecular weight 233.69 g/mol, this compound serves as a versatile aminopyrimidine building block featuring a reactive 4-chloro substituent amenable to nucleophilic aromatic substitution chemistry . The compound has been identified as a ligand of interest in the development of pyrimidine-based inhibitors targeting the dynamin I GTPase pleckstrin homology (PH) domain [2].

Why Generic Substitution of N-Benzyl-4-chloro-6-methylpyrimidin-2-amine with Other 2-Aminopyrimidine Derivatives is Not Equivalent


Generic substitution of N-benzyl-4-chloro-6-methylpyrimidin-2-amine with other 2-aminopyrimidine analogs is not functionally equivalent due to the strict structure-activity requirements of the target binding site. In the dynamin I PH domain inhibitor series reported by Odell et al., the precise positioning of substituents on the pyrimidine core critically determines binding interactions with the PH domain site-2 pocket [1]. The 4-chloro substitution pattern of this compound distinguishes it from its positional isomer N-benzyl-2-chloro-6-methylpyrimidin-4-amine (BRENDA ID 246656), where the chloro and benzylamino groups are transposed on the ring, resulting in a different pharmacophore geometry [2]. Furthermore, the N-benzyl substituent confers distinct physicochemical properties (ClogP and molecular volume) compared to the unsubstituted 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5), which has been profiled as a fragment scaffold rather than a fully elaborated ligand [3].

Quantitative Differentiation Evidence for N-Benzyl-4-chloro-6-methylpyrimidin-2-amine: Comparative Data for Scientific Selection


Positional Isomer Differentiation: Distinct Ligand Identity in Dynamin I GTPase Inhibitor Series

N-Benzyl-4-chloro-6-methylpyrimidin-2-amine is a defined ligand within the aminopyrimidine series developed by Odell et al. (2017) as dynamin I GTPase inhibitors targeting the PH domain site-2 [1]. Critically, this compound is distinguished from its positional isomer N-benzyl-2-chloro-6-methylpyrimidin-4-amine (BRENDA ID 246656), which is catalogued separately in the same enzyme database and was part of the same inhibitor library [2]. The transposition of the chloro substituent from position 4 to position 2 alters the electronic distribution of the pyrimidine ring and the spatial orientation of the N-benzyl moiety relative to the heterocyclic core, resulting in distinct molecular recognition properties at the PH domain binding interface.

Dynamin GTPase inhibition Pleckstrin homology domain Clathrin-mediated endocytosis Aminopyrimidine pharmacophore

Pharmacophore Elaboration Value: N-Benzyl Substituent Differentiation from Fragment Scaffold

N-Benzyl-4-chloro-6-methylpyrimidin-2-amine represents a more elaborated molecular entity than the unsubstituted 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5) fragment scaffold. The unsubstituted fragment compound exhibited minimal activity in high-throughput screening, with an EC50 > 30,000 nM (30 μM) in an RGS family protein interaction HTS assay [1]. In contrast, the N-benzyl substituted derivatives in the Odell et al. series demonstrated significantly enhanced potency, with optimized analogues achieving IC50 values of 1.6 ± 0.3 μM against dynamin I and IC50(CME) values of 3.7 ± 1.1 mM in clathrin-mediated endocytosis assays [2]. While quantitative data specifically for N-benzyl-4-chloro-6-methylpyrimidin-2-amine is not publicly reported in the open literature, the compound belongs to this series of elaborated aminopyrimidines designed through computational docking and interaction energy calculations to target the PH domain site-2 pocket.

Fragment-based drug discovery Molecular complexity Hit-to-lead optimization Scaffold decoration

Synthetic Utility: Reactive 4-Chloro Handle for Nucleophilic Aromatic Substitution Chemistry

The presence of a chloro substituent at the 4-position of the pyrimidine ring provides a reactive site for nucleophilic aromatic substitution (SNAr) chemistry, enabling further functionalization of the core scaffold. This reactivity is well-documented for the 4-chloro-6-methylpyrimidin-2-amine substructure, which has been successfully employed as a starting material for the synthesis of diverse derivatives including pyrimidine-oxazole hybrids [1] and α-aminophosphonates with anticancer activity [2]. N-Benzyl-4-chloro-6-methylpyrimidin-2-amine retains this reactive chloro handle while offering a pre-installed benzylamino group at the 2-position, thereby providing a more advanced intermediate for late-stage diversification compared to the unsubstituted fragment. The compound is commercially available at 95-97% purity from multiple suppliers including AK Scientific, Fluorochem, and MolCore .

Nucleophilic aromatic substitution Medicinal chemistry building block Parallel synthesis Derivatization

Validated Research Application Scenarios for N-Benzyl-4-chloro-6-methylpyrimidin-2-amine (CAS 25710-11-6)


Dynamin I GTPase PH Domain Inhibitor Development and Structure-Activity Relationship Studies

This compound is positioned as a defined ligand within the pyrimidine-based inhibitor series targeting the pleckstrin homology (PH) domain of dynamin I GTPase, as documented in the Odell et al. (2017) medicinal chemistry optimization campaign [1]. Researchers investigating clathrin-mediated endocytosis (CME) and dynamin-dependent membrane fission mechanisms can employ this compound as a specific SAR probe to interrogate the contributions of the 4-chloro substitution pattern and N-benzyl group to PH domain site-2 binding interactions. The compound's distinct BRENDA ligand identity (ID 246661) and its differentiation from the positional isomer (ID 246656) support its use in studies requiring precise pharmacophore definition [2].

Medicinal Chemistry Derivatization via Nucleophilic Aromatic Substitution at the 4-Chloro Position

The 4-chloro substituent on the pyrimidine ring provides a reactive handle for nucleophilic aromatic substitution (SNAr) chemistry, enabling the synthesis of focused compound libraries. This reactivity has been extensively demonstrated with the related 2-amino-4-chloro-6-methylpyrimidine scaffold, which has been successfully converted to pyrimidine-oxazole hybrids [3] and α-aminophosphonates with anticancer activity against DU145 and A549 cell lines [4]. N-Benzyl-4-chloro-6-methylpyrimidin-2-amine offers the same SNAr-competent chloro group while incorporating a pre-installed N-benzyl pharmacophore element, making it a strategically advanced intermediate for late-stage diversification campaigns.

Histone Deacetylase (HDAC) Inhibitor Scaffold Exploration and Fragment Elaboration

The N-benzylpyrimidin-2-amine core structure has been validated as a productive scaffold for histone deacetylase (HDAC) inhibitor development. Zhou et al. designed and synthesized a series of substituted N-benzylpyrimidin-2-amine derivatives and demonstrated that certain target compounds (6a, 6d, 8a, 8c, and 8f) exhibited HDAC inhibitory activity comparable to SAHA (vorinostat) while showing improved antiproliferative activity against tumor cells [5]. Although N-benzyl-4-chloro-6-methylpyrimidin-2-amine itself is not among the specific derivatives reported in that study, the core scaffold's demonstrated utility in HDAC inhibition supports its consideration as a building block for fragment elaboration and hit-to-lead optimization in epigenetic drug discovery programs.

Comparative Chemical Biology Studies of Pyrimidine Positional Isomers

The availability of N-benzyl-4-chloro-6-methylpyrimidin-2-amine alongside its positional isomer N-benzyl-2-chloro-6-methylpyrimidin-4-amine (BRENDA ID 246656) enables systematic investigation of how subtle changes in substitution pattern affect biological activity [2]. These two compounds share identical molecular formula (C12H12ClN3) and molecular weight (233.69 g/mol) but differ in the spatial arrangement of key functional groups. Comparative evaluation of these isomers in binding assays, cell-based phenotypic screens, or computational docking studies can provide valuable insights into the structural determinants of molecular recognition at the dynamin I PH domain and other potential targets.

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